Cubane
Overview
Description
Cubane is a synthetic hydrocarbon compound with the formula C8H8 . It consists of eight carbon atoms arranged at the corners of a cube, with one hydrogen atom attached to each carbon atom . A solid crystalline substance, this compound is one of the Platonic hydrocarbons and a member of the prismanes . It was first synthesized in 1964 by Philip Eaton and Thomas Cole .
Synthesis Analysis
The classic 1964 synthesis of this compound starts with the conversion of 2-cyclopentenone to 2-bromo cyclopentadienone . Allylic bromination with N-bromosuccinimide in carbon tetrachloride followed by addition of molecular bromine to the alkene gives a 2,3,4-tribromocyclopentanone . Treating this compound with diethylamine in diethyl ether causes elimination of two equivalents of hydrogen bromide to give the diene product . A more recent synthesis of 1,3-disubstituted cubanes exploits a readily available enone intermediate previously used for the synthesis of 1,4-disubstituted cubanes .
Molecular Structure Analysis
This compound is a highly symmetrical cubic molecule . The cubic shape requires the carbon atoms to adopt an unusually sharp 90° bonding angle, which would be highly strained as compared to the 109.45° angle of a tetrahedral carbon . Once formed, this compound is quite kinetically stable, due to a lack of readily available decomposition paths .
Chemical Reactions Analysis
This compound is thermally unstable because of the high strain of its 90° bond angles . When a this compound derivative with polymeric side chains at the 1- and 2-positions was subjected to pulsed ultrasonication, the only product was the corresponding syn-tricyclooctadiene, in contrast to the cyclooctatetraene derivative formed by thermal isomerization .
Physical and Chemical Properties Analysis
This compound has a C-C Distance of 1.5727 ± 0.0019 Å . It is transparent, nontoxic, and inert to light, water, and air . It decomposes at temperatures greater than 220 ºC . It has a density of 1.29 g cm -3, a melting point of 130 - 131 ºC, and a boiling point of 133 ºC . Its heat of formation is + 144 kcal mol -1 and its strain energy is 166 kcal mol -1 .
Scientific Research Applications
Biologically Active Molecules : Cubane's ability to be functionalized at each of its carbon atoms allows for the creation of complex biologically active molecules. These molecules have unique spatial arrangements that are useful for probing active sites in biological systems (Reekie, Williams, Rendina, & Kassiou, 2018).
Pharmaceutical Applications : Due to its inherent stability and limited toxicity, this compound has become increasingly important in pharmaceuticals. It offers novel approaches for developing drugs with enhanced efficacy and reduced side effects.
Synthetic Methodology Development : The synthesis of functionalized cubanes has been a key area of research, leading to advancements in synthetic methodologies. These methodologies are essential for the exploration of this compound's full potential in medicinal applications.
Mechanism of Action
Future Directions
Cubane has potential applications in medicinal chemistry, where it has been suggested that cubanes may act as bioisosteres for the benzene ring . The development of new synthetic approaches to access multigram quantities of cubanes that bear different substitution patterns could enable a full evaluation of the potential of cubanes in medicinal chemistry .
Properties
IUPAC Name |
cubane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-5-3(1)7-4(1)6(2)8(5)7/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWRERCHRDBNLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
Record name | cubane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cubane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182062 | |
Record name | Cubane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
277-10-1 | |
Record name | Cubane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=277-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cubane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000277101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cubane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CUBANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5HM0Q7DK1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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